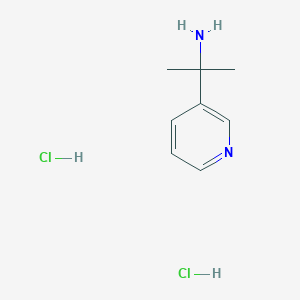

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-3-ylpropan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-8(2,9)7-4-3-5-10-6-7;;/h3-6H,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOFNTGSKWLCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Methyl-1-(pyridin-3-yl)ethylamine Dihydrochloride

Synonyms: 2-(Pyridin-3-yl)propan-2-amine dihydrochloride;

Executive Summary & Chemical Identity

1-Methyl-1-(pyridin-3-yl)ethylamine dihydrochloride is a specialized heterocyclic building block characterized by a gem-dimethyl substitution at the

In drug discovery, this moiety is strategically employed to:

-

Block Metabolic Hotspots: The gem-dimethyl group prevents cytochrome P450-mediated

-hydroxylation/deamination, a common clearance pathway for primary amines. -

Lock Bioactive Conformations: The steric bulk restricts bond rotation, entropically favoring the binding of the ligand to its target (e.g., Kinase pockets or GPCRs).

-

Modulate Basicity: The electron-withdrawing pyridine ring, combined with the steric environment, fine-tunes the pKa of the primary amine, influencing membrane permeability and solubility.

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 209.12 g/mol (Dihydrochloride) |

| Appearance | White to off-white crystalline solid (Hygroscopic) |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| pKa (Calculated) | Pyridine |

| Hygroscopicity | High (Dihydrochloride salt requires desiccated storage) |

Synthetic Utility & Reaction Engineering

Retrosynthetic Analysis

The synthesis of this scaffold typically avoids direct alkylation of 3-cyanopyridine due to over-addition issues. The preferred industrial route proceeds via 3-acetylpyridine , utilizing a Grignard/Lithium addition followed by a Ritter reaction or Azide interconversion.

Synthesis Workflow (Graphviz)

The following diagram outlines the scalable synthesis route converting 3-acetylpyridine to the final amine dihydrochloride.

Figure 1: Synthetic pathway from 3-acetylpyridine involving a Ritter reaction sequence to install the hindered amine.

Critical Reaction Parameters

-

The Gem-Dimethyl Challenge: The steric hindrance of the two methyl groups makes standard nucleophilic substitutions (SN2) on the tertiary carbon impossible. Therefore, synthetic transformations must proceed via SN1 mechanisms (stable tertiary carbocation intermediate) or radical pathways.

-

Coupling Reactions: When using this molecule in amide coupling (e.g., drug synthesis), the steric bulk significantly reduces the nucleophilicity of the amine.

-

Recommendation: Use high-activity coupling reagents like HATU or COMU rather than standard EDC/HOBt.

-

Base Requirement: Since the material is a dihydrochloride, at least 3.0 equivalents of tertiary base (DIPEA) are required to neutralize both HCl molecules and liberate the amine.

-

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Objective: Coupling 1-Methyl-1-(pyridin-3-yl)ethylamine (released from 2HCl salt) to a carboxylic acid (R-COOH).

Reagents:

-

Carboxylic Acid (1.0 eq)

-

1-Methyl-1-(pyridin-3-yl)ethylamine 2HCl (1.2 eq)[1]

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a dried round-bottom flask under

, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and stir for 5 minutes at Room Temperature (RT) to form the activated ester. -

Salt Neutralization (Critical): In a separate vial, dissolve the amine dihydrochloride (1.2 eq) in a minimal amount of DMF. Add DIPEA (2.0 eq) to this vial and vortex to pre-neutralize.

-

Coupling: Add the pre-neutralized amine solution to the activated acid mixture. Add the remaining DIPEA (2.0 eq).

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS. The steric bulk may slow kinetics; if conversion is <50% after 4h, heat to 50°C.

-

Workup: Dilute with EtOAc, wash with saturated

(3x) and Brine (1x). Dry over -

Validation: The product should show a mass shift of M+135 (fragment) relative to the acid.

Protocol B: Free Base Isolation

Context: For reactions sensitive to chloride ions or excess salts (e.g., Pd-catalyzed Buchwald-Hartwig aminations).

-

Dissolve the dihydrochloride salt in minimal water (approx. 1g/5mL).

-

Cool to 0°C. Add 5M NaOH dropwise until pH > 12.

-

Extract immediately with DCM (3 x 10mL). Note: The free base is moderately water-soluble; do not use large aqueous volumes.

-

Dry organic layer over

(anhydrous). Avoid -

Concentrate in vacuo at low temperature (<30°C). The free base is volatile and may sublime.

Biological Context & SAR Logic

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The introduction of the gem-dimethyl group alters the bond angles of the connecting chain. By compressing the internal bond angle at the quaternary carbon, it forces the amine and the pyridine ring closer together spatially. This reduces the entropic penalty of binding to a protein target.

Metabolic Stability

In standard medicinal chemistry, a benzylic amine (Pyridine-

-

Mechanism: P450 abstracts a hydrogen from the

-carbon, leading to an imine, which hydrolyzes to an aldehyde and ammonia (Deamination). -

Solution: The 1-Methyl-1-(pyridin-3-yl)ethylamine scaffold has no

-hydrogens . This renders the position chemically inert to oxidative deamination, significantly extending the metabolic half-life (

Structure-Activity Relationship (SAR) Logic Flow

Figure 2: Medicinal chemistry rationale for selecting the gem-dimethyl pyridine scaffold.

Handling and Safety

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It must be stored in a desiccator or under inert gas (

/Ar). Exposure to air will turn the crystalline powder into a sticky gum, complicating stoichiometry. -

Acidity: A 1M aqueous solution will have a pH < 2.0. It is corrosive to metals.

-

Toxicology: Pyridine derivatives can be irritants. While specific tox data on this intermediate is limited, treat as a potential skin sensitizer and respiratory irritant.

References

-

ChemicalBook. (2024). 1-Methyl-1-pyridin-3-yl-ethylamine Properties and CAS Data. Retrieved from

-

PubChem. (2024).[3] 2-(Pyridin-3-yl)propan-2-amine Compound Summary. National Library of Medicine. Retrieved from

-

Talele, T. T. (2018).[4][5][6] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] (Discussion of Thorpe-Ingold and metabolic stability). Retrieved from

-

Kaga, A., et al. (2017).[2] C2 Amination of Pyridine with Primary Amines. Angewandte Chemie Int. Ed. (Context on Pyridine amination reactivity). Retrieved from

-

Vertex Pharmaceuticals. (2012). Patent WO2012158869: Inhibitors of Influenza Virus Replication. (Example of scaffold usage in drug synthesis). Retrieved from

Sources

- 1. chem960.com [chem960.com]

- 2. orgsyn.org [orgsyn.org]

- 3. 2-(Pyridin-3-yl)propan-2-amine | C8H12N2 | CID 28275821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride

Abstract

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride is a synthetic compound with a structure suggestive of potential neuroactivity. However, its specific mechanism of action remains largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the pharmacological profile of this compound. We will delve into a hypothesis-driven approach, grounded in the molecule's structural motifs, and outline a series of in vitro and in vivo experiments to elucidate its molecular targets and physiological effects. This document serves as a roadmap for discovery, complete with detailed experimental protocols, data interpretation strategies, and visualizations of potential pathways and workflows.

Introduction and Structural Analysis

The chemical structure of 1-Methyl-1-pyridin-3-YL-ethylamine features two key pharmacophores: a pyridine ring and an α-methyl-ethylamine side chain. This combination is reminiscent of several classes of centrally active agents, suggesting a range of potential molecular targets.

-

The Pyridine Ring: This nitrogen-containing aromatic ring is a bioisostere of a phenyl ring but with distinct electronic properties. It is a fundamental component of nicotine, the primary agonist of nicotinic acetylcholine receptors (nAChRs). The nitrogen atom can act as a hydrogen bond acceptor, potentially interacting with receptor binding pockets.

-

The α-Methyl-ethylamine Moiety: This structural feature is the hallmark of phenethylamines, a class of compounds that includes amphetamine and its derivatives. These molecules are well-known for their interaction with monoamine transporters, acting as releasing agents and/or reuptake inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

Based on this structural analysis, we can formulate two primary hypotheses for the mechanism of action of 1-Methyl-1-pyridin-3-YL-ethylamine:

-

Hypothesis 1: Nicotinic Acetylcholine Receptor Modulation: The compound may act as an agonist, antagonist, or allosteric modulator at various subtypes of nAChRs.

-

Hypothesis 2: Monoamine System Disruption: The compound may function as a substrate for monoamine transporters (DAT, NET, SERT), leading to neurotransmitter release and/or inhibition of reuptake.

It is also plausible that the compound exhibits a polypharmacological profile, interacting with multiple targets. Therefore, a broad initial screening is essential.

Proposed Experimental Workflow for Mechanistic Elucidation

To systematically test our hypotheses, a multi-tiered experimental approach is recommended, progressing from broad in vitro screening to more focused in vivo characterization.

Caption: Proposed experimental workflow for characterizing 1-Methyl-1-pyridin-3-YL-ethylamine.

In Vitro Characterization: Identifying Molecular Targets

Receptor Binding Affinity

The initial step is to determine the binding profile of the compound across a wide range of CNS targets. A competitive radioligand binding assay is a robust method for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cell Membranes:

-

Culture cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human nAChR subtypes or HEK293 cells expressing human DAT, NET, or SERT).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]epibatidine for nAChRs, [³H]WIN 35,428 for DAT), and a range of concentrations of the test compound (this compound).

-

To determine non-specific binding, include wells with an excess of a known, non-labeled ligand.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Hypothetical Binding Affinity Profile

| Target | Radioligand | Ki (nM) |

| α4β2 nAChR | [³H]Epibatidine | 50 |

| α7 nAChR | [³H]Methyllycaconitine | >10,000 |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 80 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 2500 |

| D₂ Dopamine Receptor | [³H]Spiperone | >10,000 |

| 5-HT₂A Serotonin Receptor | [³H]Ketanserin | >10,000 |

Functional Activity at Monoamine Transporters

If binding to monoamine transporters is observed, the next step is to determine the functional consequence of this interaction (i.e., reuptake inhibition vs. substrate-mediated release).

Experimental Protocol: In Vitro Neurotransmitter Release Assay

-

Preparation of Synaptosomes:

-

Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).

-

Homogenize the brain tissue in ice-cold sucrose buffer and centrifuge to obtain a crude mitochondrial pellet (P2), which is enriched in synaptosomes.

-

-

Loading with Radiolabeled Neurotransmitter:

-

Resuspend the P2 pellet and incubate with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) to allow for uptake via the transporters.

-

-

Release Assay:

-

Wash the loaded synaptosomes to remove excess radiolabel.

-

Aliquot the synaptosomes into a superfusion apparatus.

-

Perfuse the synaptosomes with buffer and collect fractions at regular intervals to establish a baseline release rate.

-

Switch to a buffer containing the test compound (1-Methyl-1-pyridin-3-YL-ethylamine) or a known releasing agent (e.g., amphetamine) or a reuptake inhibitor (e.g., cocaine) as a control.

-

Continue collecting fractions to measure the effect of the compound on neurotransmitter efflux.

-

At the end of the experiment, perfuse with a depolarizing agent (e.g., high potassium buffer) to induce maximal release.

-

-

Data Analysis:

-

Quantify the radioactivity in each collected fraction.

-

Express the release as a percentage of the total synaptosomal content of the radiolabeled neurotransmitter.

-

Compare the release profile induced by the test compound to that of the controls. A significant increase in efflux above baseline is indicative of a releasing agent.

-

A Framework for the Preclinical Pharmacokinetic Characterization of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride

Abstract

The development of novel small molecules necessitates a thorough understanding of their pharmacokinetic profiles to bridge the gap between discovery and clinical application. This technical guide outlines a comprehensive, field-proven strategy for the preclinical pharmacokinetic characterization of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride, a compound for which public domain data is not currently available. We present a logical, phased approach, beginning with fundamental physicochemical analysis and progressing through a suite of robust in vitro and in vivo assays designed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale underpinning each methodological choice. By establishing a self-validating system of assays, from bioanalytical method development to predictive human scaling, this guide provides the framework to generate a complete pharmacokinetic dossier essential for advancing a novel chemical entity.

Introduction and Physicochemical Foundation

1-Methyl-1-pyridin-3-YL-ethylamine is a small molecule featuring a pyridine ring and an ethylamine side chain. The dihydrochloride salt form suggests good aqueous solubility, a favorable starting point for formulation. Understanding the molecule's journey through the body—its ADME profile—is critical for predicting its safety and efficacy, guiding dose selection, and identifying potential drug-drug interactions. In the absence of published data, a systematic investigation is required.

The first step in any pharmacokinetic characterization is to understand the molecule's fundamental physicochemical properties. These parameters govern its behavior in biological systems and are essential for designing and interpreting subsequent ADME studies.

| Property | Predicted/Known Value | Source | Rationale and Implication for Experimental Design |

| Molecular Formula | C₈H₁₂N₂ | - | Defines the exact mass for mass spectrometry-based quantification. |

| Molecular Weight | 136.19 g/mol | - | Falls well within the typical range for orally bioavailable small molecules. |

| pKa (Predicted) | 8.81 ± 0.25 | [1] | The basic nature (due to the ethylamine group) will influence its charge state and solubility in the gastrointestinal tract and its interaction with acidic tissues and transporters. The pH of buffers used in permeability and solubility assays should be chosen accordingly. |

| Boiling Point | 110 °C (at 15 Torr) | [1] | Indicates sufficient volatility for potential analysis by Gas Chromatography (GC), although Liquid Chromatography (LC) is more common for non-volatile salts. |

| Density (Predicted) | 0.997 ± 0.06 g/cm³ | [1] | Standard physical property. |

| LogP (Predicted) | ~1.2 (for 3-methylpyridine) | [2] | The predicted lipophilicity for a core component is in a range often associated with good membrane permeability. Experimental determination is crucial to confirm this prediction. |

A Systematic Approach to Preclinical ADME Profiling

A successful preclinical ADME evaluation is a tiered process, moving from high-throughput in vitro screens to more complex in vivo studies.[3][4] This progression allows for early identification of potential liabilities and conserves resources.

Absorption: Will the Compound Reach the Bloodstream?

Oral drug administration is the most common and preferred route. Therefore, assessing intestinal permeability is a critical early step.

In Vitro Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell permeability assay is the industry standard for predicting human oral absorption.[5][6] These cells, derived from a human colon carcinoma, form a polarized monolayer with tight junctions that mimics the intestinal epithelium.[6][7]

Causality of Experimental Choice: This assay is chosen because it not only evaluates passive diffusion but also identifies the involvement of active transporters, particularly efflux pumps like P-glycoprotein (P-gp), which can significantly limit drug absorption.[7][8]

Experimental Protocol: Bidirectional Caco-2 Permeability

-

Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for 21 days to allow for differentiation and monolayer formation.[9]

-

Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the tight junctions. A TEER value ≥ 200 Ω x cm² is typically required.[8][9]

-

Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) side or the basolateral (B) side of the monolayer.[8]

-

Sampling: At predefined time points (e.g., 2 hours), samples are taken from the receiver compartment (B side for A→B transport, A side for B→A transport).[8]

-

Quantification: The concentration of the compound in the donor and receiver compartments is determined by a validated LC-MS/MS method.

-

Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated.

-

Papp (A→B): Permeability in the absorptive direction.

-

Papp (B→A): Permeability in the secretive (efflux) direction.

-

Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.[7]

-

Self-Validating System: The protocol includes high and low permeability control compounds (e.g., propranolol and atenolol) and known substrates of efflux pumps (e.g., talinolol for P-gp) to validate the performance of the cell monolayer in each experiment.[7]

| Parameter | Hypothetical Result | Interpretation |

| Papp (A→B) (x 10⁻⁶ cm/s) | 15 | High permeability, suggesting good potential for passive absorption. |

| Papp (B→A) (x 10⁻⁶ cm/s) | 18 | Permeability in the reverse direction is similar to the absorptive direction. |

| Efflux Ratio | 1.2 | The compound is likely not a significant substrate of efflux transporters. |

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body, but only the unbound fraction is free to interact with its target and be cleared.[10]

Plasma Protein Binding (PPB): The Equilibrium Dialysis Method

Equilibrium dialysis is considered the gold standard for determining the extent of a drug's binding to plasma proteins like albumin and α1-acid glycoprotein.[10][11]

Causality of Experimental Choice: This method is preferred because it minimizes experimental artifacts and allows the system to reach a true equilibrium between the bound and unbound drug, providing an accurate measure of the free fraction (fu).[11][12]

Experimental Protocol: Equilibrium Dialysis

-

Device Setup: A dialysis device consisting of two chambers separated by a semipermeable membrane (with a molecular weight cutoff that retains proteins but allows the small molecule to pass) is used.

-

Loading: Plasma (from multiple species, including human) is loaded into one chamber, and a protein-free buffer (phosphate-buffered saline, pH 7.4) is loaded into the other. The test compound is spiked into the plasma chamber.

-

Incubation: The device is sealed and incubated at 37°C with gentle shaking for a sufficient duration (e.g., 4-6 hours) to reach equilibrium.[10]

-

Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

-

Analysis: The concentrations in both chambers are measured by LC-MS/MS.

-

Calculation:

-

Percent Bound: (1 - [Concentration in buffer] / [Concentration in plasma]) x 100

-

Fraction Unbound (fu): [Concentration in buffer] / [Concentration in plasma]

-

Self-Validating System: The experiment includes control compounds with known high and low binding (e.g., warfarin and metoprolol) to ensure the validity of the assay. Mass balance is also checked to ensure compound stability and minimal non-specific binding to the device.

| Species | Hypothetical Fraction Unbound (fu) | Implication |

| Mouse | 0.25 (25% free) | Moderate binding. |

| Rat | 0.22 (22% free) | Similar to mouse. |

| Dog | 0.30 (30% free) | Slightly lower binding than rodents. |

| Human | 0.28 (28% free) | Good correlation across species, suggesting preclinical models are relevant. |

Metabolism: How is the Compound Modified?

Metabolism, primarily in the liver, is a major route of elimination for many drugs and a key determinant of drug half-life and potential for drug-drug interactions.[13]

In Vitro Metabolic Stability: The Liver Microsomal Assay

This assay provides a rapid assessment of a compound's susceptibility to metabolism by Phase I enzymes, particularly the cytochrome P450 (CYP) family, which are highly concentrated in liver microsomes.[13][14]

Causality of Experimental Choice: Liver microsomes are a cost-effective and high-throughput tool to estimate hepatic metabolic clearance.[13] Using microsomes from different species (mouse, rat, dog, human) allows for an early assessment of interspecies differences in metabolism, which is critical for selecting appropriate toxicology species.[13]

Experimental Protocol: Liver Microsomal Stability

-

Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) from the desired species at 37°C.[13][14]

-

Reaction Initiation: The metabolic reaction is started by adding the cofactor NADPH.[13] Control incubations are run without NADPH to assess non-enzymatic degradation.

-

Time-Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

-

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS.

-

Data Analysis: The percentage of the parent compound remaining at each time point is determined. The natural log of this percentage is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Predicted Metabolic Pathways

Based on the structure of 1-Methyl-1-pyridin-3-YL-ethylamine, several metabolic pathways can be hypothesized. The pyridine ring can undergo oxidation, while the ethylamine side chain is susceptible to various modifications.[15] Identifying these pathways is crucial for understanding clearance mechanisms and identifying potentially active or toxic metabolites.

Excretion: How is the Compound Eliminated?

A mass balance study is the definitive experiment to determine the routes and extent of excretion of a drug and its metabolites.[16]

Causality of Experimental Choice: This study is essential for a complete understanding of the drug's disposition. It quantifies the importance of renal and fecal excretion pathways and ensures that all major metabolites have been accounted for.[16][17] Regulatory agencies often require this data before late-phase clinical trials.[18][19]

Experimental Protocol: Preclinical Mass Balance Study

-

Synthesis: A radiolabeled version of the compound (typically with ¹⁴C) is synthesized. The label must be in a metabolically stable position.

-

Dosing: A single dose of the radiolabeled compound is administered to animals (e.g., rats), typically via both intravenous and oral routes in separate cohorts.[20]

-

Sample Collection: Urine, feces, and cage wash are collected at regular intervals until radioactivity levels in the excreta return to baseline (typically up to 7 days).[17]

-

Radioactivity Measurement: The total radioactivity in each collected sample is measured using liquid scintillation counting.

-

Metabolite Profiling: Samples are pooled and analyzed by radio-HPLC or LC-MS/MS to separate and identify the parent compound and its metabolites.

-

Data Analysis: The percentage of the administered radioactive dose recovered in urine and feces is calculated. A recovery of >90% is generally desired.[16] The relative abundance of the parent drug and each metabolite is determined.

Integrated In Vivo Pharmacokinetic Study

Data from in vitro assays guide the design of the first in vivo pharmacokinetic study.[21][22][23] This study integrates all ADME processes and provides the most important parameters for predicting human pharmacokinetics.

Causality of Experimental Choice: Administering the drug by both intravenous (IV) and oral (PO) routes is essential. The IV dose provides direct information on systemic clearance and volume of distribution, while comparison of the IV and PO data allows for the calculation of absolute oral bioavailability.[20]

Experimental Protocol: Rodent IV/PO Pharmacokinetic Study

-

Animal Model: Typically performed in rats or mice.

-

Dosing:

-

Group 1 (IV): A single bolus dose (e.g., 1 mg/kg) is administered intravenously.

-

Group 2 (PO): A single oral gavage dose (e.g., 10 mg/kg) is administered.

-

-

Blood Sampling: Serial blood samples are collected from each animal at specific time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Sample Processing: Blood is processed to plasma, and samples are stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to determine key PK parameters.

Key Pharmacokinetic Parameters (Hypothetical Data from Rat Study)

| Parameter | IV Route (1 mg/kg) | PO Route (10 mg/kg) | Definition and Significance |

| Cmax (ng/mL) | 250 | 850 | Maximum Plasma Concentration: The peak concentration achieved after dosing. |

| Tmax (h) | 0.08 | 0.5 | Time to Cmax: Indicates the rate of absorption. |

| AUC₀-inf (ng*h/mL) | 480 | 2016 | Area Under the Curve: Represents the total drug exposure over time. |

| CL (mL/min/kg) | 34.7 | - | Clearance: The volume of plasma cleared of the drug per unit time. A key indicator of elimination efficiency. |

| Vdss (L/kg) | 6.5 | - | Volume of Distribution at Steady State: The theoretical volume into which the drug distributes. A value >0.7 L/kg suggests distribution into tissues. |

| t½ (h) | 2.2 | 2.5 | Terminal Half-Life: The time required for the plasma concentration to decrease by half. |

| F (%) | - | 42% | Absolute Oral Bioavailability: The fraction of the oral dose that reaches systemic circulation. Calculated as (AUCpo/Dosepo) / (AUCiv/Doseiv). |

Bioanalytical Method and Human Prediction

Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for its sensitivity and specificity.[24][25][26] The method must be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, linearity, selectivity, and stability.[24][25][27]

Prediction of Human Pharmacokinetics

Allometric scaling is a mathematical technique used to predict human pharmacokinetic parameters from data obtained in multiple preclinical species (typically ≥3).[28][29][30] It is based on the principle that many physiological parameters, including drug clearance, scale with body weight according to a power law function.[28][31] While not always perfectly accurate, it provides a valuable first approximation of the human PK profile and helps in selecting the first-in-human dose.[29][32]

Conclusion

The successful advancement of this compound from a discovery candidate to a clinical asset is critically dependent on a rigorous and systematic evaluation of its pharmacokinetic properties. This guide has presented a comprehensive framework for such an investigation. By sequentially characterizing its absorption, distribution, metabolism, and excretion using a combination of validated in vitro and in vivo methodologies, researchers can build a complete ADME profile. This data package not only fulfills essential requirements for regulatory submissions but, more importantly, provides the fundamental insights needed to understand the molecule's behavior in a biological system, enabling rational dose projections and maximizing the potential for clinical success.

References

-

National Center for Biotechnology Information. Ethylamine. PubChem Compound Database. [Link]

-

Chembk. N-Methyl-(Pyridin-3-Yl)Methylamine. [Link]

-

ResearchGate. Fig. 5 Possible metabolic pathways of pyridine compounds in tea leaves... [Link]

-

Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]

-

Penner, N., et al. The Importance of the Human Mass Balance Study in Regulatory Submissions. Clinical and Translational Science. [Link]

-

Selvita. In Vitro ADME. [Link]

-

Mahmood, I. The pharmacokinetic principles behind scaling from preclinical results to phase I protocols. Clinical Pharmacokinetics. [Link]

-

JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

-

protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

Stanford University Mass Spectrometry. Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

-

QPS. Human Mass Balance Studies. [Link]

-

Evotec. Caco-2 Permeability Assay. [Link]

-

BioIVT. Plasma Protein Binding Assay. [Link]

-

Anroop, N., & Charles, S. The application of allometric scaling principles to predict pharmacokinetic parameters across species. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

-

Evotec. Microsomal Stability. [Link]

-

ResearchGate. (PDF) LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. [Link]

-

Admescope. A typical workflow in a preclinical pharmacokinetic experiment. [Link]

-

Certara. Why cancer drug programs need human mass balance studies. [Link]

-

Fetzner, S. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

-

BEBAC. Bioanalytical Method Development and Validation. [Link]

-

Caco2 assay protocol. [Link]

-

Merck Millipore. Metabolic Stability Assays. [Link]

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

-

MDPI. Designing an In Vivo Preclinical Research Study. [Link]

-

ResearchGate. Allometric Pharmacokinetic Scaling: Towards the Prediction of Human Oral Pharmacokinetics. [Link]

-

FDA. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

-

ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]

-

ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

-

Agis-Torres, A., et al. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Journal of Pharmacological Methods. [Link]

-

National Center for Biotechnology Information. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. [Link]

-

Emery Pharma. Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

-

Clinical Tree. ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]

-

National Center for Biotechnology Information. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. [Link]

-

Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

-

National Center for Biotechnology Information. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

-

Regulations.gov. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

-

Biomedical and Pharmacology Journal. Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. [Link]

-

ResearchGate. (PDF) Designing an In Vivo Preclinical Research Study. [Link]

-

National Center for Biotechnology Information. 3-Methylpyridine. PubChem Compound Database. [Link]

-

ACS Publications. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]

-

National Center for Biotechnology Information. ADME of Biologics—What Have We Learned from Small Molecules?. [Link]

-

PubMed. Application of allometric principles for the prediction of pharmacokinetics in human and veterinary drug development. [Link]

-

PubMed. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. [Link]

-

Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

-

KEGG PATHWAY Database. [Link]

Sources

- 1. 1-METHYL-1-PYRIDIN-3-YL-ETHYLAMINE | 99980-40-2 [chemicalbook.com]

- 2. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selvita.com [selvita.com]

- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. Caco-2 Permeability | Evotec [evotec.com]

- 8. enamine.net [enamine.net]

- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Importance of the Human Mass Balance Study in Regulatory Submissions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. qps.com [qps.com]

- 18. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies | FDA [fda.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. admescope.com [admescope.com]

- 21. symeres.com [symeres.com]

- 22. mdpi.com [mdpi.com]

- 23. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 25. youtube.com [youtube.com]

- 26. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. The pharmacokinetic principles behind scaling from preclinical results to phase I protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 31. Application of allometric principles for the prediction of pharmacokinetics in human and veterinary drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride biological activity

[1]

Part 1: Chemical Identity & Structural Significance[1][2]

This compound represents a "gem-dimethyl" modified pyridine-amine.[1] In drug discovery, replacing a methylene group (-CH2-) with a gem-dimethyl group (-C(CH3)2-) is a strategic modification known as the Thorpe-Ingold Effect (or Gem-Dimethyl Effect).[1]

Physicochemical Profile

| Property | Data | Significance |

| IUPAC Name | 2-(Pyridin-3-yl)propan-2-amine dihydrochloride | Definitive nomenclature.[1] |

| Common Name | 1-Methyl-1-pyridin-3-yl-ethylamine 2HCl | "Ethylamine" refers to the backbone length relative to the ring.[1] |

| CAS Number | 1171321-50-8 (2HCl salt) | Specific identifier for the salt form.[1] |

| Molecular Formula | Salt form improves solubility and shelf-stability.[1] | |

| pKa (Calculated) | ~8.8 (Amine), ~3.2 (Pyridine) | The aliphatic amine is the primary basic center at physiological pH.[1][2] |

| LogP | ~0.6 (Free base) | Highly polar; excellent for improving aqueous solubility of lipophilic drugs.[1][2] |

The "Gem-Dimethyl" Pharmacophore

The inclusion of two methyl groups at the

-

Metabolic Blockade: It prevents

-carbon oxidation and deamination by Monoamine Oxidases (MAO), significantly extending the half-life ( -

Conformational Locking: The steric bulk restricts the rotation of the side chain, locking the amine into a specific conformation that often favors receptor binding (Entropy reduction).[1][2]

Part 2: Biological Activity & Therapeutic Applications[1][2][3][4]

While the molecule itself has weak intrinsic affinity for histamine receptors (H1/H3), its primary biological value lies in its role as a functional pharmacophore in complex drug candidates.[1]

Mechanism 1: CCR9 Receptor Modulation (Inflammation)

The 1-methyl-1-pyridin-3-yl-ethylamine moiety is a key structural element in antagonists of CCR9 (C-C chemokine receptor type 9) .[1]

-

Target: CCR9 is a GPCR expressed on T-cells and involved in intestinal inflammation (e.g., Crohn's Disease).[1][2]

-

Role of the Scaffold: The pyridine ring engages in

- -

Biological Outcome: Inhibition of T-cell recruitment to the gut mucosa.[1]

Mechanism 2: IMPDH Inhibition (Immunosuppression)

This scaffold appears in patent literature for inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH) .[1][2]

-

Pathway: IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1]

-

Activity: Derivatives containing this amine prevent lymphocyte proliferation.[1] The gem-dimethyl group is crucial here to prevent the rapid clearance seen with linear alkyl amines.[1]

Mechanism 3: Kinase Inhibitor Solubilization

In oncology, this moiety is attached to kinase inhibitor scaffolds (e.g., targeting Syk or JAK ).[2]

-

Function: The basic amine (protonated at pH 7.[1][2]4) forms a salt bridge with aspartate or glutamate residues in the solvent-exposed region of the ATP-binding pocket.[1]

-

Result: Increases the drug's aqueous solubility and bioavailability without interfering with the core hinge-binding region.[1]

Biological Pathway Visualization

The following diagram illustrates how this scaffold integrates into broader signaling pathways (CCR9 and IMPDH).[1][2]

Caption: The scaffold acts as a critical building block for antagonists of CCR9 (anti-inflammatory) and inhibitors of IMPDH (immunosuppressive), modulating downstream immune responses.[1][2]

Part 3: Experimental Protocols

Handling and Stability

The dihydrochloride salt is hygroscopic .[1][2]

-

Storage: Desiccator at -20°C.

-

Stability: The free base is prone to oxidation (air-sensitive); the dihydrochloride salt is stable but acidic.[1]

-

Neutralization: Before use in nucleophilic substitutions, the salt must be neutralized in situ using a tertiary base (e.g., DIPEA, TEA).[2]

Protocol: Amide Coupling (General Derivatization)

This protocol describes the attachment of 1-Methyl-1-pyridin-3-yl-ethylamine to a carboxylic acid core (e.g., a drug scaffold), a standard workflow in SAR (Structure-Activity Relationship) studies.[1]

Reagents:

-

Amine: 1-Methyl-1-pyridin-3-yl-ethylamine 2HCl (1.0 eq)[1]

-

Coupling Agent: HATU (1.2 eq)[1]

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Salt Neutralization: In a separate vial, dissolve 1-Methyl-1-pyridin-3-yl-ethylamine 2HCl (1.0 mmol) in DMF (2 mL). Add DIPEA (3.0 mmol) to liberate the free amine.[1] Note: The solution may become cloudy due to amine hydrochloride salt formation.[2]

-

Coupling: Add the neutralized amine solution to the activated acid mixture dropwise. Add the remaining DIPEA (1.0 mmol) to ensure basic pH (~pH 8-9).[1]

-

Reaction: Stir the reaction under Nitrogen atmosphere at RT for 4–12 hours. Monitor by LC-MS (Look for mass shift: M_acid + 136 - 18).[1]

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine. Avoid acidic washes as the pyridine ring will protonate and extract into the aqueous layer.[1]

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Chromatography (DCM:MeOH gradient, typically 95:5 to 90:10).

Protocol: In Vitro Metabolic Stability Assay

To validate the "Gem-Dimethyl Effect," researchers compare this compound against its non-methylated analog (3-pyridylethylamine).[1]

-

Incubation: Incubate test compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1]

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

-

Analysis: Analyze supernatant via LC-MS/MS.

-

Expected Result: The 1-Methyl-1-pyridin-3-yl-ethylamine derivative should show >80% remaining at 60 mins, whereas the linear ethylamine analog typically shows <50% due to rapid MAO degradation.[1]

Part 4: References

-

PubChem. (2025).[1][2] 2-(Pyridin-3-yl)propan-2-amine dihydrochloride (Compound Summary). National Center for Biotechnology Information.[1] [Link][1]

-

Google Patents. (2015).[1][2] WO2015097121A1 - Compounds useful as CCR9 modulators.[1][3] (Demonstrates usage of the amine in CCR9 drug synthesis).

-

Google Patents. (2003).[1] WO2003059269A2 - Acridone inhibitors of IMPDH enzyme.[1] (Cites usage of 1-Methyl-1-pyridin-3-yl-ethylamine as a substituent).

Sources

An In-Depth Technical Guide to the In Vitro Metabolism of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride

Abstract

The pyridine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties, including enhanced metabolic stability and potency.[1] Understanding the metabolic fate of novel pyridine-containing compounds is a cornerstone of preclinical drug development. This guide provides a comprehensive framework for investigating the in vitro metabolism of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride. We will move beyond a simple recitation of methods to explore the scientific rationale behind the experimental design, from initial metabolic stability assessments to definitive metabolite identification and enzyme phenotyping. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness. Our objective is to equip researchers with the strategic insights and detailed methodologies required to thoroughly characterize the biotransformation of this compound.

Introduction: The Strategic Imperative of Metabolic Profiling

The journey of a drug candidate from discovery to clinical application is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Metabolism, the enzymatic conversion of a drug into its metabolites, is a pivotal process that dictates its therapeutic efficacy and potential for toxicity. The pyridine ring, a bioisostere of benzene, is a six-membered aromatic heterocycle containing a nitrogen atom.[1] Its inclusion in pharmaceutical agents can significantly influence metabolic pathways.[1]

1-Methyl-1-pyridin-3-YL-ethylamine features two key structural motifs ripe for metabolic investigation: the pyridine ring and an ethylamine side chain. The primary objectives of an in vitro metabolism study for this compound are:

-

To determine its metabolic stability in relevant biological matrices.

-

To identify the major and minor metabolites formed.

-

To elucidate the primary enzymatic pathways and specific enzymes (e.g., Cytochrome P450 isoforms) responsible for its biotransformation.[2]

This guide will lay out a logical, phased approach to achieving these objectives using established in vitro systems.

Predicted Metabolic Landscape of 1-Methyl-1-pyridin-3-YL-ethylamine

Prior to initiating experimental work, a predictive analysis based on the compound's structure can inform experimental design. The structure contains several potential sites for enzymatic attack.

Table 1: Physicochemical Properties and Structural Features

| Property | Value / Description | Rationale for Metabolic Interest |

| Chemical Structure | 1-Methyl-1-pyridin-3-YL-ethylamine | Contains both an aromatic heterocyclic ring and an aliphatic amine side chain. |

| Molecular Formula | C₈H₁₂N₂ | Provides the basis for mass spectrometry analysis. |

| Pyridine Ring | Aromatic heterocycle | Susceptible to oxidation (N-oxidation, aromatic hydroxylation) by Cytochrome P450 (CYP) enzymes. |

| Ethylamine Side Chain | Primary amine | Potential site for deamination, N-acetylation, or oxidation by monoamine oxidases (MAOs) or CYPs. |

| Tertiary Carbon | The carbon atom attached to the pyridine ring, two methyl groups and the amine. | Hydroxylation at this position is a potential metabolic pathway. |

Based on these features, we can hypothesize several metabolic pathways. This predictive map is crucial for guiding the search for metabolites in subsequent analytical runs.

Hypothetical Metabolic Pathways

Core Experimental Workflow: A Phased Approach

A systematic investigation ensures that resources are used efficiently and that each experiment builds upon the last. The workflow logically progresses from assessing stability to identifying the "what" and "how" of the metabolic process.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance. The inclusion of positive and negative controls is non-negotiable for generating trustworthy data.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: HLMs are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs, making them an excellent, cost-effective system for initial stability screening.[3] The requirement for the cofactor NADPH is a key diagnostic feature of CYP-mediated metabolism.

Materials:

-

This compound (Test Compound)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Positive Control Compound (e.g., Verapamil, a well-characterized CYP3A4 substrate)

-

Acetonitrile with internal standard (for quenching and analysis)

-

96-well incubation plate, LC-MS/MS system

Step-by-Step Methodology:

-

Preparation: Thaw HLM on ice. Prepare a working solution of the Test Compound and Positive Control in buffer.

-

Incubation Setup: In a 96-well plate, prepare three sets of wells for each compound:

-

Test Wells: Add phosphate buffer, HLM, and the Test Compound.

-

Negative Control (No Cofactor): Add phosphate buffer, HLM, and the Test Compound.

-

Negative Control (No Enzyme): Add phosphate buffer and the Test Compound (no HLM).

-

-

Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.

-

Initiation of Reaction:

-

To the Test Wells , add the NADPH regenerating system to start the reaction.

-

To the Negative Control (No Cofactor) wells, add buffer instead of the NADPH system.

-

The Negative Control (No Enzyme) wells receive the NADPH system.

-

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

Self-Validation System:

-

The Positive Control (Verapamil) must show significant metabolism, confirming the enzymatic activity of the HLM lot.

-

The "No Cofactor" Control should show minimal to no metabolism, proving the reaction is NADPH-dependent.

-

The "No Enzyme" Control should show no loss of compound, ruling out non-enzymatic degradation.

Data Presentation: Table 2: Example Data Summary for Metabolic Stability Assay

| Compound | Condition | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Test Compound | +NADPH | 45.2 | 15.3 |

| Test Compound | -NADPH | >120 (Not detected) | < 5 |

| Verapamil | +NADPH | 8.5 | 81.5 |

Protocol 2: Metabolite Identification (MetID)

Causality: Once stability is known, the focus shifts to identifying the biotransformation products. This typically requires a higher concentration of the test compound and a longer incubation time to generate sufficient quantities of metabolites for detection by high-resolution mass spectrometry (HRMS). Using cryopreserved hepatocytes can be advantageous here as they contain both Phase I and Phase II enzymes, providing a more complete metabolic picture.[4][5]

Methodology:

-

Incubation: Perform a scaled-up version of the stability assay using either HLM or, preferably, plated cryopreserved human hepatocytes. Use a higher concentration of the Test Compound (e.g., 10 µM) and a single, longer time point (e.g., 60-120 minutes).

-

Control Samples: Run parallel incubations without the test compound (to identify matrix interferences) and with the test compound in the absence of cofactors/cells (to identify non-enzymatic products).

-

Analysis: Analyze the samples using LC-HRMS (e.g., Orbitrap or TOF).

-

Data Processing: Utilize metabolite identification software to search the data for potential biotransformations (e.g., oxidation, glucuronidation, sulfation) by looking for predicted mass shifts from the parent compound.

-

Structural Elucidation: Examine the MS/MS fragmentation patterns of the parent compound and potential metabolites. A change in the fragmentation pattern can help pinpoint the site of metabolic modification.

Protocol 3: Reaction Phenotyping

Causality: Identifying the specific enzymes responsible for a drug's clearance is critical for predicting drug-drug interactions (DDIs).[2] If a drug is metabolized primarily by a single CYP isoform that is often inhibited or induced by other drugs, the potential for clinical DDIs is high.

Two Complementary Approaches:

-

Recombinant Human CYPs (rhCYP):

-

Principle: Incubate the test compound individually with a panel of commercially available, single-isoform recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[2]

-

Procedure: Similar to the HLM stability assay, but replace HLM with each individual rhCYP enzyme.

-

Interpretation: The enzyme(s) that show the highest rate of metabolism are identified as the primary contributors.

-

-

Chemical Inhibition in HLM:

-

Principle: Incubate the test compound in HLM in the presence and absence of potent, isoform-selective chemical inhibitors.

-

Procedure: Run the HLM stability assay. For each inhibitor, add it to the incubation mix before adding the test compound. A panel should include inhibitors for major CYPs (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).

-

Interpretation: A significant reduction in the rate of metabolism in the presence of a specific inhibitor confirms the involvement of that CYP isoform.

-

Conclusion and Authoritative Grounding

The in vitro metabolic profile of this compound can be thoroughly investigated through a logical, multi-phase experimental approach. By starting with a foundational stability assay and progressing through metabolite identification and reaction phenotyping, researchers can build a comprehensive understanding of the compound's metabolic fate. The pyridine ring and ethylamine side chain present clear targets for Phase I and Phase II metabolism, likely mediated by CYP and potentially MAO enzymes.[6]

The integrity of these studies hinges on the principles of a self-validating system, where positive and negative controls provide the necessary context to trust the generated data. The insights gained from these in vitro experiments are fundamental for making informed decisions in drug development, from candidate selection to predicting clinical outcomes and designing safe and effective clinical trials.

References

-

KEGG PATHWAY Database. (n.d.). Drug metabolism - cytochrome P450. Retrieved January 29, 2026, from [Link]

-

Liu, J., Offei, S. D., Yoshimoto, F. K., & Scott, E. E. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry, 299(4), 103032. [Link]

-

Kaur, M., Singh, M., & Singh, J. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1195-1227. [Link]

-

García-Ceh, C. E., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(2), 102264. [Link]

-

Domaradzka, D., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 23(19), 11929. [Link]

-

Abu-Qare, A. W., & Abou-Donia, M. B. (2008). In vitro metabolism and interactions of pyridostigmine bromide, N,N-diethyl-m-toluamide, and permethrin in human plasma and liver microsomal enzymes. Xenobiotica, 38(3), 294-313. [Link]

-

Hsieh, J.-H., et al. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening. Applied Sciences, 9(18), 3749. [Link]

-

Upadhyaya, P., et al. (2009). Extensive Metabolic Activation of the Tobacco-Specific Carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 18(3), 860-867. [Link]

-

Liu, J., Offei, S. D., Yoshimoto, F. K., & Scott, E. E. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. (OSTI ID: 1959775). United States. [Link]

-

Kläger, S., et al. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology, 12, 9. [Link]

-

Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved January 29, 2026, from [Link]

-

van de Kerkhof, E. G., de Graaf, I. A. M., & Groothuis, G. M. M. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. In Drug Absorption Studies (pp. 337-363). [Link]

-

Liu, J., Offei, S. D., Yoshimoto, F. K., & Scott, E. E. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. Journal of Biological Chemistry, 299(4), 103032. [Link]

-

Kim, H. J., & Novak, R. F. (1993). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Toxicology and Applied Pharmacology, 120(2), 258-268. [Link]

-

Lee-Montiel, F. T., et al. (2021). Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. Annual Review of Pharmacology and Toxicology, 61, 345-367. [Link]

-

InsideScientific. (2023, February 9). Are In Vitro Metabolism and DDI Studies Critical for an Investigational New Drug Application? [Video]. YouTube. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. admescope.com [admescope.com]

- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride toxicological profile

An In-depth Technical Guide to the Toxicological Profile of 1-Methyl-1-pyridin-3-YL-ethylamine dihydrochloride

Executive Summary

This document provides a comprehensive toxicological assessment of this compound. Due to a scarcity of direct toxicological studies on this specific molecule, this guide employs a scientifically rigorous read-across approach. By analyzing data from structurally analogous compounds, including positional isomers and other pyridylethylamine derivatives, we construct a predictive toxicological profile to guide research, development, and safety handling protocols. This guide is intended for researchers, scientists, and drug development professionals, offering not only an inferred toxicological profile but also detailed experimental protocols for definitive substance-specific testing.

Introduction and Chemical Identity

1-Methyl-1-pyridin-3-YL-ethylamine, also known as 2-(Pyridin-3-yl)propan-2-amine, is a substituted pyridylethylamine. The dihydrochloride salt is utilized to enhance solubility and stability for experimental use.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Free Base Name | 1-Methyl-1-pyridin-3-yl-ethylamine | [1] |

| CAS Number (Free Base) | 99980-40-2 | [1] |

| Molecular Formula (Free Base) | C₈H₁₂N₂ | [2] |

| Molecular Weight (Free Base) | 136.19 g/mol | [2] |

| Appearance (Free Base) | Light yellow to reddish brown Liquid | [1] |

Given the limited direct data, this whitepaper will infer the toxicological properties of the title compound by examining data from the following surrogate molecules:

-

Positional Isomers and Closely Related Analogues: 1-Pyridin-4-ylethylamine, 2-(2-Aminoethyl)pyridine, and N-Methyl-1-(pyridin-3-yl)methanamine.

-

Parent Heterocycle: Pyridine.

-

General Pyridine Derivatives: Broader class data to identify common toxicological patterns.

Predicted Hazard Profile and Physicochemical Properties

Based on the GHS classifications of structurally similar compounds, a predicted hazard profile for this compound has been constructed. The primary hazards are anticipated to be related to corrosive and irritant effects, with a potential for acute oral toxicity.

Table 2: Comparative GHS Hazard Classifications of Analogous Compounds

| Compound | GHS Hazard Statements | Key Findings | Source |

| 1-Pyridin-3-YL-ethylamine | H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage) | Significant oral toxicity and eye damage potential. | [3] |

| 2-Pyridineethanamine | H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Strong corrosive/irritant properties to skin, eyes, and respiratory tract. | [4] |

| N-(4-Pyridylmethyl)ethylamine | Causes severe skin burns and eye damage. | Classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Irritation Category 1. | [5] |

| N-Methyl-1-(pyridin-3-yl)methanamine | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Moderate oral toxicity with significant irritant effects. | [6] |

| Pyridine | Flammable liquid and vapor. Health hazards include skin/eye irritation and central nervous system depression. | Toxic by inhalation and dermal absorption; moderately toxic by ingestion. | [7] |

Predicted Profile for this compound:

-

Acute Oral Toxicity: Likely harmful or toxic if swallowed (Category 3 or 4).

-

Skin Corrosion/Irritation: Expected to be a skin irritant, potentially corrosive.

-

Eye Damage/Irritation: High probability of causing serious eye damage.

-

Respiratory Irritation: Likely to cause respiratory irritation upon inhalation of dust or aerosols.

Inferred Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Direct ADME studies are unavailable. However, based on related compounds, we can hypothesize the following pathway.

-

Absorption: As a small molecule amine salt, absorption following oral administration is likely rapid. Studies on the ionic liquid 1-butyl-3-methylimidazolium chloride (Bmim-Cl) in rats showed rapid absorption with maximum blood concentration occurring within 67 minutes.[8] Oral bioavailability was estimated at 62.1%.[8]

-

Distribution: The compound's polarity suggests distribution into aqueous compartments. Penetration of the blood-brain barrier is possible, a characteristic of many small pyridine-containing molecules, which could lead to central nervous system (CNS) effects as seen with pyridine itself.[7][9]

-

Metabolism: Metabolism is likely to occur in the liver. The pyridine ring is susceptible to oxidation, and the ethylamine side chain can undergo deamination or conjugation. Studies on pyridine show that hepatic effects are a primary concern in animal models, suggesting significant hepatic processing.[10]

-

Excretion: The parent compound and its metabolites are expected to be primarily excreted in the urine. For Bmim-Cl, 72%-78% of the administered dose was excreted in urine within 72 hours.[8]

Caption: Hypothesized ADME pathway for pyridylethylamine derivatives.

Toxicological Endpoints (Inferred from Surrogate Data)

Acute Toxicity

Pyridylethylamine derivatives consistently demonstrate a profile of being irritants or corrosives.[4][5] An acute oral toxicity study on a complex thiazole derivative containing a pyridine moiety established an LD50 of 1000 mg/kg in Syrian hamsters, classifying it as Category 4.[11] That study also noted significant liver and kidney damage.[11] Given the H301 "Toxic if swallowed" classification for the closely related 1-Pyridin-3-YL-ethylamine, it is prudent to handle the title compound as having significant acute oral toxicity.[3]

Organ-Specific Toxicity

-

Hepatic Effects: The toxicological profile of the parent heterocycle, pyridine, is dominated by liver effects. In 90-day studies with rats, pyridine exposure led to increased liver weight and inflammatory lesions.[10] The acute toxicity study of the thiazole-pyridine derivative also found massive liver damage, including hepatocyte hypertrophy, necrosis, and steatosis.[11]

-

Renal Effects: The same study on the thiazole-pyridine derivative noted an increase in urea and a decrease in albumin, indicative of kidney injury.[11]

-

Dermal and Ocular Effects: Safety data for numerous analogues classify them as Category 1 or 2 for skin and eye irritation/corrosion, with warnings of "Causes severe skin burns and eye damage."[4][5][12]

Genotoxicity and Carcinogenicity

There is no direct data on the genotoxicity or carcinogenicity of this compound. A National Toxicology Program (NTP) study on several ionic liquids, including one with a pyridinium cation (N-butylpyridinium chloride), found them to be generally not genotoxic.[13] However, the carcinogenic potential of the title compound remains uninvestigated.

Reproductive and Developmental Toxicity

A human health assessment of alkyl pyridine derivatives noted developmental toxicity (e.g., litter loss, decreased pup weight) but only at doses that also produced maternal toxicity.[14] The no-observed-adverse-effect level (NOAEL) for developmental toxicity was reported as 95 mg/kg bw/day.[14]

Proposed Mechanism of Action

The precise mechanism of toxicity is not elucidated. However, several hypotheses can be proposed based on related structures:

-

Histamine Receptor Agonism: Some pyridylethylamines are known histamine H1 receptor agonists.[15][16] Activation of this pathway can lead to smooth muscle contraction and vascular changes. While this explains pharmacological activity, it does not fully account for the observed organ toxicity.

-

Cellular Damage via Oxidative Stress: The extensive liver damage seen with pyridine and its derivatives may be linked to the generation of reactive oxygen species during hepatic metabolism, leading to lipid peroxidation and cellular necrosis.

-

Mitochondrial Dysfunction: As a cationic amine, the compound could potentially accumulate in mitochondria, disrupting the proton gradient and inhibiting cellular respiration, a common mechanism for drug-induced liver injury.

Recommended Experimental Protocols for Toxicological Characterization

To move beyond a read-across assessment, definitive data must be generated. The following standard protocols are recommended.

Caption: Recommended tiered workflow for toxicological testing.

Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Objective: To determine the acute oral toxicity and estimate the LD50.

-

Test System: Typically, female rats are used.

-

Procedure: a. Animals are fasted overnight prior to dosing. b. A starting dose (e.g., 300 mg/kg, based on read-across data) is administered to a group of 3 animals by oral gavage. c. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. d. Depending on the outcome (survival or death), the dose is escalated or de-escalated for the next group of animals according to the OECD 423 flowchart. e. The final classification is based on the outcomes at specific dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Endpoint: An LD50 estimate and a GHS classification for acute oral toxicity.

Protocol 2: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RHE) Test Method (OECD 431)

-

Objective: To determine the skin corrosion potential without the use of live animals.

-

Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

-

Procedure: a. The test substance is applied topically to the surface of the RHE tissue. b. Tissues are exposed for defined periods (e.g., 3 minutes and 1 hour). c. After exposure, the tissues are rinsed and incubated in fresh medium. d. Cell viability is measured using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

-

Endpoint: The substance is classified as corrosive if the mean tissue viability falls below specific thresholds (e.g., <50% after 3 min exposure or <15% after 1 hour exposure).

Protocol 3: Bacterial Reverse Mutation (Ames) Test (OECD 471)

-

Objective: To assess the mutagenic potential of the substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

-

Test System: At least five strains of bacteria with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon.

-

Procedure: a. The test is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver). b. The test substance, bacteria, and (if applicable) S9 mix are combined in a plate incorporation or pre-incubation method. c. Plates are incubated for 48-72 hours. d. The number of revertant colonies (colonies that have regained the ability to grow in the absence of the essential amino acid) is counted.

-

Endpoint: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies that is reproducible and statistically significant.

References

-

Fisher Scientific. (n.d.). Safety Data Sheet: 1-Pyridin-4-ylethylamine. Retrieved from Fisher Scientific.[17]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(2-(Methylamino)ethyl)pyridine dihydrochloride. Retrieved from Cole-Parmer.[18]

-

CPAChem. (n.d.). Safety data sheet. Retrieved from CPAChem.[12]

-

National Toxicology Program. (2022). Toxicity Studies of Select Ionic Liquids. NTP Technical Report 103.[8][13]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from ATSDR.[10]

-

Fisher Scientific. (2024). Safety Data Sheet: N-(4-Pyridylmethyl)ethylamine. Retrieved from Fisher Scientific.[5]

-

Scribd. (n.d.). Pyridine Msds. Retrieved from Scribd.[7]

-

ChemicalBook. (n.d.). 1-PYRIDIN-3-YL-ETHYLAMINE | 56129-55-6. Retrieved from ChemicalBook.[3]

- (Reference 9 was not used in the final text).

-

ResearchGate. (n.d.). Pyridine Derivatives—A New Class of Compounds That are Toxic to E. coli. Retrieved from ResearchGate.[19]

-

ChemicalBook. (n.d.). 1-METHYL-1-PYRIDIN-3-YL-ETHYLAMINE | 99980-40-2. Retrieved from ChemicalBook.[1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4992, Pyrilamine. Retrieved from PubChem.[9]

-

Grokipedia. (n.d.). 2-Pyridylethylamine. Retrieved from Grokipedia.[15]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Pyridine, alkyl derivatives: Human health tier II assessment.[14]

-

National Center for Biotechnology Information. (2022). Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids. Retrieved from NCBI.[8]

-

Synblock. (n.d.). CAS 1060805-01-7 | 1-(4-Methylpyridin-3-YL)ethan-1-amine. Retrieved from Synblock.[2]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75919, 2-Pyridineethanamine. Retrieved from PubChem.[4]

-

Tocris Bioscience. (n.d.). 2-Pyridylethylamine dihydrochloride. Retrieved from Tocris Bioscience.[16]

-

PubMed. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Retrieved from PubMed.[11]

-

BLDpharm. (n.d.). 20173-04-0|N-Methyl-1-(pyridin-3-yl)methanamine. Retrieved from BLDpharm.[6]

Sources

- 1. 1-METHYL-1-PYRIDIN-3-YL-ETHYLAMINE | 99980-40-2 [chemicalbook.com]